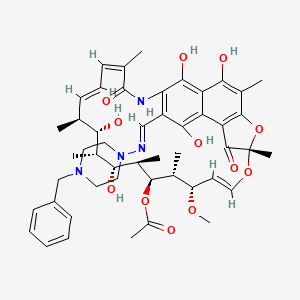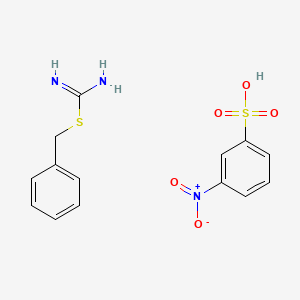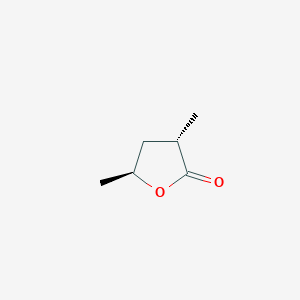
n-Hexyl-N'-nitroguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Hexyl-N’-nitroguanidine is a chemical compound that belongs to the class of nitroguanidines It is characterized by the presence of a hexyl group attached to the nitrogen atom of the nitroguanidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Hexyl-N’-nitroguanidine typically involves the reaction of hexylamine with nitroguanidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Hexylamine Reaction: Hexylamine is reacted with nitroguanidine in the presence of a suitable solvent, such as ethanol or methanol. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure n-Hexyl-N’-nitroguanidine.
Industrial Production Methods
Industrial production of n-Hexyl-N’-nitroguanidine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
n-Hexyl-N’-nitroguanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed
Oxidation Products: Various oxidized derivatives of n-Hexyl-N’-nitroguanidine.
Reduction Products: n-Hexyl-N’-aminoguanidine.
Substitution Products: Different alkyl or aryl substituted nitroguanidines.
Applications De Recherche Scientifique
n-Hexyl-N’-nitroguanidine has several scientific research applications, including:
Agriculture: It is used as a precursor for the synthesis of insecticides and pesticides.
Biochemistry: It is used in biochemical studies to understand the mechanisms of action of nitroguanidine derivatives.
Material Science: It is used in the synthesis of energetic materials and propellants.
Mécanisme D'action
The mechanism of action of n-Hexyl-N’-nitroguanidine involves its interaction with specific molecular targets. In the case of its use as an insecticide, it acts on the nervous system of insects, leading to their death. The nitroguanidine moiety interacts with nicotinic acetylcholine receptors, disrupting normal neural transmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitroguanidine: A parent compound with similar chemical properties.
1-Methyl-3-nitroguanidine: A derivative with a methyl group instead of a hexyl group.
1-Methyl-3-nitroso-1-nitroguanidine: A related compound with a nitroso group.
Uniqueness
n-Hexyl-N’-nitroguanidine is unique due to the presence of the hexyl group, which imparts different physical and chemical properties compared to other nitroguanidine derivatives. This uniqueness makes it suitable for specific applications in agriculture and pharmaceuticals.
Propriétés
Numéro CAS |
35089-71-5 |
|---|---|
Formule moléculaire |
C7H16N4O2 |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
2-hexyl-1-nitroguanidine |
InChI |
InChI=1S/C7H16N4O2/c1-2-3-4-5-6-9-7(8)10-11(12)13/h2-6H2,1H3,(H3,8,9,10) |
Clé InChI |
XVQKTZOOSZOPAM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN=C(N)N[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one](/img/structure/B14686372.png)



![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686397.png)






![(3S,4R,6S,8S,9R,10R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadec-14-ene-3,4,6,9,16-pentol](/img/structure/B14686438.png)

